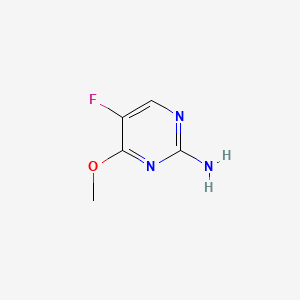

5-Fluoro-4-methoxypyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCBVCRPSPSEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 5-Fluoro-4-methoxypyrimidin-2-amine: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-4-methoxypyrimidin-2-amine is a fluorinated aminopyrimidine that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine at the C2 position, a methoxy group at C4, and a fluorine atom at C5, offers multiple avenues for synthetic elaboration and modulation of physicochemical and pharmacological properties. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and plausible synthetic methodologies. Furthermore, it explores the potential applications of this compound in drug development, drawing insights from the broader class of 2-aminopyrimidines and its closely related isomers.

Introduction: The Significance of Fluorinated Pyrimidines in Medicinal Chemistry

Fluorinated pyrimidines are a cornerstone of modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this privileged scaffold. The incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrimidine core itself is a key pharmacophore, present in a wide array of biologically active molecules, including anticancer agents and kinase inhibitors.

5-Fluoro-4-methoxypyrimidin-2-amine (CAS 1993-74-4) is a distinct isomer within this important class of compounds. While specific research on this particular molecule is not as extensive as its 2-methoxy-4-amino counterpart, its structural features suggest significant potential for the development of novel therapeutics. The 2-aminopyrimidine motif is a well-established hinge-binding element for many kinases, making this compound an attractive starting point for the design of targeted inhibitors.

Chemical Structure and Identification

The unambiguous identification of 5-Fluoro-4-methoxypyrimidin-2-amine is crucial for any research and development endeavor.

Table 1: Chemical Identifiers for 5-Fluoro-4-methoxypyrimidin-2-amine

| Identifier | Value |

| IUPAC Name | 5-fluoro-4-methoxypyrimidin-2-amine[1] |

| CAS Number | 1993-74-4[1] |

| Molecular Formula | C₅H₆FN₃O |

| Molecular Weight | 143.12 g/mol |

| InChI | InChI=1S/C5H6FN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9)[1] |

| InChI Key | ITCBVCRPSPSEMX-UHFFFAOYSA-N[1] |

| SMILES | COc1c(F)cncn1N |

The structural distinction between 5-Fluoro-4-methoxypyrimidin-2-amine and its more commonly cited isomer, 5-Fluoro-2-methoxypyrimidin-4-amine (CAS 1993-63-1), is critical. The positioning of the amino and methoxy groups significantly impacts the molecule's electronic properties, reactivity, and potential biological interactions.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of 5-Fluoro-4-methoxypyrimidin-2-amine

| Property | Predicted Value | Significance in Drug Discovery |

| logP | ~1.0 - 1.5 | Indicates moderate lipophilicity, which is often favorable for cell permeability. |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Suggests good potential for oral bioavailability. |

| Hydrogen Bond Donors | 1 (amine group) | Participates in interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (2x ring nitrogen, 1x oxygen) | Crucial for molecular recognition and binding. |

| pKa (most basic) | ~3.5 - 4.5 (ring nitrogen) | Influences solubility and ionization state at physiological pH. |

Synthesis and Synthetic Strategies

A plausible and efficient synthesis of 5-Fluoro-4-methoxypyrimidin-2-amine is key to enabling its use in discovery programs. Based on established pyrimidine chemistry, a potential synthetic route can be proposed.

A common strategy for the synthesis of substituted aminopyrimidines involves the sequential displacement of halogen atoms from a dihalopyrimidine precursor.

Proposed Synthetic Pathway:

A proposed synthetic workflow for 5-Fluoro-4-methoxypyrimidin-2-amine.

Step-by-Step Methodology:

-

Methoxylation: 2,4-Dichloro-5-fluoropyrimidine is treated with one equivalent of sodium methoxide in methanol at a controlled temperature. The greater reactivity of the chlorine at the C4 position towards nucleophilic aromatic substitution should favor the formation of 2-Chloro-5-fluoro-4-methoxypyrimidine.

-

Amination: The resulting intermediate, 2-Chloro-5-fluoro-4-methoxypyrimidine, is then subjected to amination. This can be achieved by reacting it with a source of ammonia, such as aqueous or alcoholic ammonia, often under elevated temperature and pressure in a sealed vessel.

-

Purification: The final product, 5-Fluoro-4-methoxypyrimidin-2-amine, would then be isolated and purified using standard techniques such as recrystallization or column chromatography.

This proposed synthesis is analogous to methods used for preparing similar 2-amino-4-alkoxypyrimidines.[2][3]

Spectroscopic Characterization (Predicted)

The structural elucidation of 5-Fluoro-4-methoxypyrimidin-2-amine would rely on a combination of spectroscopic techniques.

-

¹H NMR:

-

A singlet for the methoxy protons (-OCH₃) around 3.9-4.1 ppm.

-

A broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on the solvent and concentration.

-

A doublet for the proton at C6, coupled to the fluorine at C5.

-

-

¹³C NMR:

-

Distinct signals for the five carbon atoms, with the carbon attached to fluorine (C5) exhibiting a large one-bond C-F coupling constant. The carbons adjacent to the fluorine (C4 and C6) would show smaller two-bond C-F couplings.

-

-

¹⁹F NMR:

-

A doublet corresponding to the single fluorine atom, coupled to the proton at C6.

-

-

Mass Spectrometry:

-

The molecular ion peak (M+) would be observed at m/z = 143.05, corresponding to the molecular formula C₅H₆FN₃O.

-

Potential Applications in Drug Discovery

While specific biological activity data for 5-Fluoro-4-methoxypyrimidin-2-amine is not widely published, its structural motifs are prevalent in a variety of bioactive molecules.

Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-known "hinge-binder" in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The substituents at the 4, 5, and 6 positions can then be modified to achieve selectivity and potency against a specific kinase target. The presence of the fluorine atom at the C5 position can enhance binding affinity through favorable electrostatic interactions.

A conceptual workflow for utilizing 5-Fluoro-4-methoxypyrimidin-2-amine in kinase inhibitor discovery.

Other Therapeutic Areas

Derivatives of 2-aminopyrimidine have demonstrated a broad range of pharmacological activities, including:

The unique substitution pattern of 5-Fluoro-4-methoxypyrimidin-2-amine makes it a valuable starting point for exploring these and other therapeutic applications.

Safety and Handling

Conclusion

5-Fluoro-4-methoxypyrimidin-2-amine represents a promising, yet underexplored, chemical entity for drug discovery and development. Its structural relationship to known bioactive molecules, particularly kinase inhibitors, underscores its potential as a valuable scaffold for the synthesis of novel therapeutic agents. The synthetic strategies and predicted properties outlined in this guide provide a solid foundation for researchers to begin exploring the chemistry and biology of this intriguing molecule. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential in medicinal chemistry.

References

-

PrepChem.com. Synthesis of 2-amino-4-(2,2-dichlorovinyl)-6-methoxypyrimidine. Available from: [Link]

-

PrepChem.com. Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Properties of 2-Amino-4-methoxypyrimidine: A Chemical Overview. Published December 20, 2025. Available from: [Link]

- Google Patents. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

- ACS Publications.

- Google Patents. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

-

Veeprho. 5-Fluoro-2-methoxypyrimidin-4-amine | CAS 1993-63-1. Available from: [Link]

-

ResearchGate. 2-Aminopyrimidine derivatives as anticancer drugs. Available from: [Link]

- ACS Publications. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Med Chem Lett. 2017;8(4):447-451.

-

ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available from: [Link]

-

IJCSPUB. A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Published August 2, 2024. Available from: [Link]

-

Brieflands. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Published April 29, 2015. Available from: [Link]

-

Pharmaffiliates. 1993-63-1| Chemical Name : 2-Methoxy-5-fluoro-4-aminopyrimidine. Available from: [Link]

-

KMM. COA - 5-fluoro-2-methoxypyrimidin-4-amine. Published April 12, 2024. Available from: [Link]

-

PubChem. 5-Fluoro-4-methoxypyrimidine-2-carboxylic acid. Available from: [Link]

-

Beilstein Journals. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Published March 20, 2020. Available from: [Link]

-

MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Published July 3, 2025. Available from: [Link]

Sources

- 1. 5-Fluoro-4-methoxypyrimidin-2-amine|CAS 1993-74-4 [benchchem.com]

- 2. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 3. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

The Strategic Role of 5-Fluoro-4-methoxypyrimidin-2-amine in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are indispensable tools for the development of novel therapeutics. Among these, 5-Fluoro-4-methoxypyrimidin-2-amine has emerged as a highly strategic and versatile intermediate. Its unique electronic properties and predictable reactivity make it a cornerstone in the synthesis of a multitude of bioactive compounds, particularly in the realm of kinase inhibitors for oncology. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and core applications of this intermediate. We will explore the causality behind its reactivity in key synthetic transformations, present detailed experimental protocols, and showcase its application in the construction of targeted therapies, thereby offering a comprehensive resource for researchers in pharmaceutical development.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its nitrogen atoms provide hydrogen bonding capabilities, while the aromatic system allows for diverse substitutions to modulate pharmacological properties. The introduction of a fluorine atom, a common strategy in drug design, can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] 5-Fluoro-4-methoxypyrimidin-2-amine combines these features, presenting a pre-functionalized and activated core ready for elaboration into complex molecular architectures.

Physicochemical Properties and Synthesis

Understanding the fundamental characteristics of an intermediate is paramount for its effective use.

Key Properties

The properties of 5-Fluoro-4-methoxypyrimidin-2-amine are summarized in the table below. It is typically a solid at room temperature and requires storage in an inert atmosphere to maintain its integrity.

| Property | Value | Source |

| CAS Number | 1993-74-4 | Benchchem[3] |

| Molecular Formula | C₅H₆FN₃O | Sigma-Aldrich[4] |

| Molecular Weight | 143.12 g/mol | Sunway Pharm Ltd[5] |

| Physical Form | Solid | Sigma-Aldrich[4] |

| Purity | Typically ≥97% | Sunway Pharm Ltd[5] |

| Storage | Room temperature, inert atmosphere, dark place | Sigma-Aldrich[4] |

Synthetic Routes

The synthesis of 5-Fluoro-4-methoxypyrimidin-2-amine is generally achieved through a multi-step process starting from more common pyrimidine precursors like 5-fluorouracil or its derivatives.[3] The strategic installation of the fluoro, methoxy, and amine groups is crucial for the final intermediate's utility. While specific patented processes are proprietary, a general conceptual workflow can be illustrated.

Caption: A generalized synthetic workflow for 5-Fluoro-4-methoxypyrimidin-2-amine.

Core Application: A Versatile Pharmaceutical Intermediate

The true value of 5-Fluoro-4-methoxypyrimidin-2-amine lies in its reactivity, which is dominated by the chemistry of its pyrimidine core. The interplay between the electron-withdrawing fluorine atom and the activating methoxy group makes it an ideal substrate for key bond-forming reactions.

The Chemistry of Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway exploited in the use of this intermediate is Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient pyrimidine ring, leading to the displacement of a leaving group.

Causality of Reactivity:

-

Activation: The two ring nitrogen atoms and the electron-withdrawing 5-fluoro group strongly activate the pyrimidine ring towards nucleophilic attack. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the ring system.

-

Leaving Group: The 4-methoxy group serves as an excellent leaving group. While methoxy is not typically a leaving group in standard alkyl systems, on an activated aromatic ring, it is readily displaced. The attack of a nucleophile at the C4 position forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The subsequent expulsion of the methoxide anion re-aromatizes the ring, driving the reaction forward.[8]

-

Regioselectivity: Nucleophilic attack preferentially occurs at the C4 position over the C2 position. This is a general principle for pyrimidines, where the C4/C6 positions are more electrophilic than the C2 position.[7] The 2-amino group is generally unreactive under these conditions.

Caption: Workflow of a typical SNAr reaction using the title intermediate.

Application in Kinase Inhibitor Synthesis

A significant application of 5-Fluoro-4-methoxypyrimidin-2-amine is in the synthesis of protein kinase inhibitors.[9] Many potent kinase inhibitors feature a 2-aminopyrimidine core, which often serves as a "hinge-binding" motif, forming crucial hydrogen bonds with the protein backbone in the ATP-binding pocket.

This intermediate has been cited in patents for the synthesis of novel amino pyrimidine derivatives intended as antineoplastic agents, highlighting its relevance in cancer drug discovery.[10] For instance, it can be reacted with various aniline or heterocyclic amine nucleophiles to rapidly generate libraries of compounds for screening against kinases like PLK4, VEGFR2, and others.[11][12]

Experimental Protocols

The following protocols are representative examples of how 5-Fluoro-4-methoxypyrimidin-2-amine is used in a laboratory setting.

General Protocol for SNAr with an Aniline Derivative

This protocol describes the synthesis of a generic N-aryl-5-fluoro-pyrimidine-2,4-diamine core structure.

Materials:

-

5-Fluoro-4-methoxypyrimidin-2-amine (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Solvent: n-Butanol or 1,4-Dioxane

-

Acid catalyst: p-Toluenesulfonic acid (p-TsOH) or HCl (catalytic amount)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Fluoro-4-methoxypyrimidin-2-amine and the substituted aniline.

-

Add the solvent (e.g., n-Butanol, approx. 0.1 M concentration).

-

Add the acid catalyst (e.g., a few crystals of p-TsOH or a few drops of concentrated HCl).

-

Flush the flask with an inert gas.

-

Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude residue is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes), to yield the desired product.

Self-Validation: The progress of the reaction can be validated by LC-MS, observing the disappearance of the starting material peak (m/z = 144.1 for [M+H]⁺) and the appearance of the product peak. The final product structure and purity are confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Analytical and Quality Control

Ensuring the purity and identity of this key intermediate is critical for reproducible downstream synthesis. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the chemical structure.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine purity and confirm the molecular weight.

-

Certificate of Analysis (CoA): Reputable suppliers provide a CoA detailing the purity and analytical methods used for verification.[5]

Conclusion and Future Outlook

5-Fluoro-4-methoxypyrimidin-2-amine is a powerful and efficient building block in pharmaceutical synthesis. Its well-defined reactivity, primarily through SNAr reactions, allows for the straightforward and modular construction of complex molecules, particularly those targeting protein kinases. The strategic placement of the amino, fluoro, and methoxy groups provides a robust platform for generating diverse compound libraries. As the demand for targeted therapies continues to grow, the role of such versatile and highly functionalized intermediates will only become more critical in accelerating the drug discovery and development pipeline.

References

- Title: WO2015079417A1 - Novel amino pyrimidine derivatives. Source: Google Patents.

-

Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Source: PMC (PubMed Central). URL: [Link]

-

Title: 5-Fluoro-2-methoxypyrimidin-4-amine - CAS:1993-63-1. Source: Sunway Pharm Ltd. URL: [Link]

-

Title: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Source: Acta Crystallographica Section E. URL: [Link]

- Title: US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Source: Google Patents.

-

Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: PMC (PubMed Central). URL: [Link]

-

Title: Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Source: PubMed. URL: [Link]

-

Title: CAS No.1993-63-1, 5-Fluoro-2-methoxypyrimidin-4-amine. Source: Daoge Biopharma Co.,Ltd. URL: [Link]

-

Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Source: PMC (PubMed Central). URL: [Link]

-

Title: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Source: PMC (PubMed Central). URL: [Link]

-

Title: Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Source: ACS Omega. URL: [Link]

-

Title: US10239882B2 - Substituted 5-methyl-[3][4][8]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors. Source: Google Patents. URL:

-

Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Source: MDPI. URL: [Link]

-

Title: Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Source: YouTube. URL: [Link]

-

Title: Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Source: ChemRxiv. URL: [Link]

-

Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Source: Chemistry Stack Exchange. URL: [Link]

Sources

- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-Fluoro-4-methoxypyrimidin-2-amine|CAS 1993-74-4 [benchchem.com]

- 4. 5-Fluoro-2-methoxypyrimidin-4-amine | 1993-63-1 [sigmaaldrich.com]

- 5. 5-Fluoro-2-methoxypyrimidin-4-amine - CAS:1993-63-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]

- 11. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 2-Amino-5-Fluoro-4-Methoxypyrimidine in Next-Generation Kinase Inhibitor Design

This guide explores the strategic application of 2-amino-5-fluoro-4-methoxypyrimidine (CAS 120258-30-2) in the design and synthesis of kinase inhibitors. This specific scaffold represents a refined "privileged structure" in medicinal chemistry, leveraging the metabolic stability of the 5-fluorine substituent and the electronic/steric properties of the 4-methoxy group to optimize ligand-binding efficiency (LLE) and pharmacokinetic profiles.

Executive Summary: The Fluorine-Methoxy Synergy

In the crowded landscape of kinase inhibitor research, the 2-aminopyrimidine core remains a gold standard for ATP-competitive inhibition. However, the "naked" scaffold suffers from rapid metabolic clearance and suboptimal selectivity. The 2-amino-5-fluoro-4-methoxypyrimidine variant addresses these limitations through two critical modifications:

-

C5-Fluorination: Blocks the primary site of oxidative metabolism (CYP450-mediated oxidation) and modulates the pKa of the pyrimidine ring (making N1 less basic), which influences hydrogen bond strength with the kinase hinge region.

-

C4-Methoxylation: Introduces a defined steric handle that can probe the "gatekeeper" region or solvent front while serving as a hydrogen bond acceptor, distinct from the donor/acceptor profile of its 4-hydroxy (tautomeric) precursor.

Structural Logic & Pharmacophore Modeling

The utility of this building block is best understood through its binding mode within the ATP-binding pocket.

The "Hinge Binder" Motif

The 2-amino group and the N1 nitrogen of the pyrimidine ring form a classic bidentate hydrogen bond donor-acceptor motif. This mimics the adenine ring of ATP, anchoring the inhibitor to the kinase hinge region (e.g., the backbone amide/carbonyl of the "gatekeeper+1" residue).

The "Fluorine Scan" Effect

Substituting hydrogen with fluorine at the C5 position exerts a strong electron-withdrawing effect (

Visualization: Kinase Interaction Map

The following diagram illustrates the theoretical binding mode of a 2-amino-5-fluoro-4-methoxypyrimidine-derived inhibitor within a generic kinase active site.

Caption: Schematic representation of the bidentate hinge-binding interaction and the spatial orientation of the 5-Fluoro and 4-Methoxy substituents.

Synthetic Applications & Methodologies

The 2-amino-5-fluoro-4-methoxypyrimidine scaffold acts as a versatile "head group" in the synthesis of complex kinase inhibitors, such as those targeting the ERK (Extracellular Signal-Regulated Kinase) pathway.

Synthetic Workflow: Buchwald-Hartwig Coupling

The most robust method for incorporating this amine into a larger scaffold is via Palladium-catalyzed C-N cross-coupling. The 2-amino group is weakly nucleophilic due to the electron-deficient pyrimidine ring (exacerbated by the 5-F), necessitating the use of specific ligands like Xantphos or BrettPhos.

Protocol: Pd-Catalyzed Coupling of 2-Amino-5-Fluoro-4-Methoxypyrimidine

Objective: To couple 2-amino-5-fluoro-4-methoxypyrimidine (1) with an aryl halide core (2).[1][2]

Reagents:

-

Amine: 2-Amino-5-fluoro-4-methoxypyrimidine (1.0 equiv)

-

Halide: Aryl bromide/chloride scaffold (1.0 equiv)

-

Catalyst:

(5 mol%) -

Ligand: Xantphos (10 mol%) or BrettPhos (for difficult substrates)

-

Base:

(2.0 equiv) or NaOtBu (1.5 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strictly inert atmosphere (

/Ar), charge a reaction vial with the aryl halide (1.0 mmol), amine (1.0 mmol), -

Solvation: Add anhydrous 1,4-dioxane (5 mL) that has been degassed (sparged with

for 10 mins). -

Reaction: Seal the vial and heat to 100°C for 12–16 hours. Monitor reaction progress via LC-MS (Target mass = MW_Halide + 143.1 - HBr).

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

-

Validation: Verify product identity via

-NMR (Look for pyrimidine singlet ~8.0 ppm and methoxy singlet ~3.9 ppm) and HRMS.

Comparative Physicochemical Data

The following table highlights the theoretical advantages of the 5-F, 4-OMe substitution pattern compared to the unsubstituted parent.

| Property | 2-Aminopyrimidine | 2-Amino-5-Fluoropyrimidine | 2-Amino-5-Fluoro-4-Methoxypyrimidine |

| MW | 95.10 | 113.09 | 143.12 |

| cLogP | 0.3 | 0.5 | 0.8 |

| H-Bond Donors | 1 (NH2) | 1 (NH2) | 1 (NH2) |

| H-Bond Acceptors | 2 (N1, N3) | 2 (N1, N3) | 3 (N1, N3, OMe) |

| Metabolic Stability | Low (C5 oxidation) | High (C5 blocked) | High |

| Electronic Character | Electron Deficient | Highly Deficient | Balanced (F-withdrawing, OMe-donating) |

Biological Evaluation: Kinase Inhibition Assay

Once synthesized, the inhibitor must be evaluated for potency.[2] The ADP-Glo™ Kinase Assay is the industry standard for measuring kinase activity via ADP detection.

Protocol: ADP-Glo™ Assay for ERK1/2 Inhibition

Principle: Measures the ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Workflow:

-

Enzyme Prep: Dilute recombinant ERK1 or ERK2 kinase (0.2 ng/µL) in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). -

Compound Prep: Prepare serial dilutions of the test compound (synthesized in Section 3.1) in DMSO.[3] Transfer 1 µL to a 384-well white plate.

-

Reaction Initiation: Add 2 µL of Enzyme solution to the wells. Incubate for 10 min at RT.

-

Substrate Addition: Add 2 µL of Substrate/ATP mix (MBP substrate + 10 µM ATP).

-

Incubation: Incubate at RT for 60 minutes.

-

ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.

-

Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[Concentration] to determine

.

Synthetic Pathway Visualization

The following diagram outlines the retrosynthetic logic and forward synthesis of the building block itself and its coupling.

Caption: Synthetic route from 2,4-dichloro-5-fluoropyrimidine to the target scaffold and subsequent drug coupling.

References

-

Vertex Pharmaceuticals. (2014).[4] ERK Inhibitors and Uses Thereof. Patent WO2014124230A2. Link

-

BenchChem. (2025).[2][5] 5-Fluoro-4-methoxypyrimidin-2-amine Product Page & Applications. Link

-

Promega. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link

-

Zhou, H., et al. (2017). Structure-Based Design of Pyrimidine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AU2014214846A1 - ERK inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

Reaction conditions for nucleophilic substitution using 5-Fluoro-4-methoxypyrimidin-2-amine

An Application Guide to Nucleophilic Substitution Reactions Using 5-Fluoro-4-methoxypyrimidin-2-amine

Introduction

5-Fluoro-4-methoxypyrimidin-2-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyrimidine core activated by a C5-fluoro substituent, presents a versatile scaffold for the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutic agents.[2] The strategic placement of the fluoro, methoxy, and amine groups allows for selective chemical modifications, with the C4-methoxy group being particularly susceptible to displacement via nucleophilic aromatic substitution (SNAr).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for nucleophilic substitution at the C4 position of 5-Fluoro-4-methoxypyrimidin-2-amine. It covers the underlying mechanistic principles, optimized conditions for various nucleophile classes, detailed experimental protocols, and key considerations for successful synthesis.

Mechanistic Principles: The SNAr Reaction on an Activated Pyrimidine Core

The displacement of the methoxy group from 5-Fluoro-4-methoxypyrimidin-2-amine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic carbons, SNAr on aromatic systems typically involves a two-step addition-elimination sequence.[3][4]

-

Nucleophilic Attack and Formation of the Meisenheimer Intermediate : The reaction is initiated by the attack of a nucleophile (Nu-) on the electron-deficient C4 carbon of the pyrimidine ring. This position is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the two ring nitrogens and the C5-fluoro group.[5] This initial attack disrupts the ring's aromaticity, forming a high-energy, negatively charged anionic intermediate known as a Meisenheimer complex.[3] The negative charge in this intermediate is resonance-stabilized, with delocalization onto the electronegative nitrogen atoms of the pyrimidine ring.

-

Elimination and Restoration of Aromaticity : In the second, typically rapid step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the methoxide anion (MeO-).

While the two-step model featuring a discrete Meisenheimer intermediate is widely accepted, recent studies suggest that many SNAr reactions, particularly on electron-deficient heterocycles like pyrimidine, may proceed through a concerted (cSNAr) mechanism where bond formation and bond cleavage occur in a single, asynchronous transition state.[6] Regardless of the precise mechanism, the reactivity and regioselectivity are governed by the electronic properties of the pyrimidine scaffold. For pyrimidine systems, nucleophilic attack is generally favored at the C2 and C4 positions.[5][7] In this specific substrate, the C4-methoxy group serves as the primary leaving group.

Caption: Generalized SNAr mechanism at the C4 position.

Reaction Conditions for Nucleophilic Substitution

The optimal conditions for the SNAr reaction depend heavily on the nature and nucleophilicity of the incoming nucleophile. Polar aprotic solvents like DMF, DMSO, or NMP are commonly employed as they can effectively solvate the charged intermediate. The addition of a base is often necessary to neutralize the acid generated if the nucleophile is neutral (e.g., RNH2) or to deprotonate less acidic nucleophiles (e.g., alcohols).

Displacement with N-Nucleophiles (Amines)

Substitution with primary and secondary amines is one of the most common applications for this scaffold. These reactions are typically high-yielding and proceed under relatively mild conditions.

| Nucleophile Class | Base | Solvent(s) | Temperature (°C) | Typical Time (h) | Notes & References |

| Primary/Secondary Aliphatic Amines | DIPEA, Et3N, K2CO3 | Dioxane, NMP, DMF, EtOH, CHCl3 | 25 - 120 | 2 - 24 | A non-nucleophilic base is used to scavenge the generated acid (H-OMe). Reactions can often be run at room temperature for reactive amines or heated for less reactive ones.[8][9] |

| Anilines / Heterocyclic Amines | DIPEA, K2CO3, NaH | DMF, DMSO, Dioxane | 80 - 150 | 12 - 48 | Aromatic amines are less nucleophilic and generally require higher temperatures for efficient reaction. |

| Tertiary Amines | None (or Lewis Acid) | CHCl3, ClCH2CH2Cl | 25 - 90 | 1 - 12 | Tertiary amines can act as nucleophiles in SNAr reactions on highly activated pyrimidines, often leading to in-situ N-dealkylation.[8][10] |

Displacement with O-Nucleophiles (Alcohols & Phenols)

The formation of aryl ethers from alcohols or phenols requires the deprotonation of the hydroxyl group to generate a more potent alkoxide or phenoxide nucleophile. This necessitates the use of a strong, non-nucleophilic base.

| Nucleophile Class | Base | Solvent(s) | Temperature (°C) | Typical Time (h) | Notes & References |

| Primary/Secondary Alcohols | NaH, KHMDS | THF, DMF | 0 - 60 | 4 - 16 | Anhydrous conditions are critical. The alcohol is typically deprotonated with NaH at 0 °C before the addition of the pyrimidine substrate.[11] |

| Phenols | K2CO3, Cs2CO3, NaH | DMF, DMSO, Acetonitrile | 60 - 120 | 12 - 24 | Phenols are more acidic than alcohols, allowing for the use of weaker carbonate bases, although NaH can also be used for faster reactions. |

Displacement with S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles and readily displace the methoxy group. Thiolates, generated with a mild base, are even more reactive. These reactions often proceed rapidly at room temperature.[12]

| Nucleophile Class | Base | Solvent(s) | Temperature (°C) | Typical Time (h) | Notes & References |

| Alkyl/Aryl Thiols | K2CO3, Et3N, DIPEA | DMF, THF, Acetonitrile | 25 - 80 | 1 - 8 | The thiol is deprotonated in situ by a carbonate or amine base to form the thiolate, which then reacts. The high nucleophilicity of sulfur often allows for mild conditions.[13][14] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common transformations.

Protocol 1: Synthesis of N4-benzyl-5-fluoro-N4-methylpyrimidine-2,4-diamine

This protocol details a representative SNAr reaction with a secondary amine nucleophile.

Materials:

-

5-Fluoro-4-methoxypyrimidin-2-amine (1.0 eq)

-

N-methylbenzylamine (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

1,4-Dioxane (or NMP)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Fluoro-4-methoxypyrimidin-2-amine (e.g., 143 mg, 1.0 mmol).

-

Add 1,4-dioxane (5 mL) to dissolve the starting material.

-

Add N-methylbenzylamine (145 mg, 1.2 mmol, 1.2 eq) to the solution via syringe.

-

Add DIPEA (258 mg, 347 µL, 2.0 mmol, 2.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO3 solution (15 mL).

-

Separate the organic layer. Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

-

Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and HRMS.

General Experimental Workflow

The process from reaction setup to final product analysis follows a standard sequence in synthetic organic chemistry.

Caption: A typical workflow for SNAr synthesis and purification.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: For reactions involving strong bases like sodium hydride (NaH), strictly anhydrous conditions are essential to prevent quenching of the base and hydrolysis of the starting material. Use flame-dried glassware and anhydrous solvents.

-

Choice of Base: For amine nucleophiles, a bulky, non-nucleophilic base like DIPEA is preferred over triethylamine (Et3N) to avoid competitive side reactions. For less acidic nucleophiles like alcohols, a strong base (NaH) is required. For thiols and phenols, a weaker base like K2CO3 is often sufficient.

-

Low Reactivity: If a reaction is sluggish, particularly with electron-poor anilines or hindered nucleophiles, consider increasing the reaction temperature or switching to a higher-boiling-point solvent like DMSO or NMP. Microwave irradiation can also significantly accelerate these reactions.

-

Side Reactions: While the C4 position is most reactive, displacement of the C2-amino group is possible under forcing conditions, although it is generally much less favorable. If side products are observed, reducing the reaction temperature or time may improve selectivity.

Conclusion

5-Fluoro-4-methoxypyrimidin-2-amine is a robust and versatile substrate for nucleophilic aromatic substitution. By understanding the underlying electronic principles and carefully selecting the appropriate base, solvent, and temperature, researchers can efficiently synthesize a diverse array of 4-substituted-5-fluoropyrimidin-2-amine derivatives. The protocols and guidelines presented here offer a solid foundation for the successful application of this valuable building block in the synthesis of novel compounds for pharmaceutical and agrochemical research.

References

-

Wiedemann, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 566–573. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

-

Dey, S., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(41), 14588-14592. Available at: [Link]

-

Dey, S., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Nature, 574(7778), 373-377. Available at: [Link]

-

MySkinRecipes. (n.d.). 5-Fluoro-2-methylpyrimidin-4-amine. Retrieved from [Link]

-

Wang, Z., et al. (2021). Synthesis and Antitumor Activity Evaluation of 2, 4-Substituted Py-rimidine Derivatives Containing Trifluoromethyl. Chinese Journal of Organic Chemistry, 41(5), 1931-1941. Available at: [Link]

-

Wujec, M., et al. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 24(15), 2786. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

Díaz-Fernández, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 123. Available at: [Link]

-

Cieplik, J., et al. (2011). N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3162. Available at: [Link]

-

Wiedemann, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. Available at: [Link]

-

Richter, M. N., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. Available at: [Link]

-

Gwarda, R., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3436. Available at: [Link]

-

Lee, S., et al. (2021). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. RSC Medicinal Chemistry, 12(10), 1735–1743. Available at: [Link]

-

Contente, M. L., et al. (2018). Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. Nature Communications, 9(1), 5034. Available at: [Link]

-

Richter, M. N., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

-

de la Torre, M. C., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(19), 6205. Available at: [Link]

-

Le, D. N., et al. (2023). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 8(3), 3291–3300. Available at: [Link]

-

Castillo, J. C., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2021(2), M1230. Available at: [Link]

-

Glossop, H. D., & Sarojini, V. (2023). Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides. Bioconjugate Chemistry, 34(1), 218–227. Available at: [Link]

-

El-Gazzar, A. B. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 33864-33905. Available at: [Link]

-

Singh, S., et al. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Nature Communications, 14(1), 4099. Available at: [Link]

-

Stanovnik, B., et al. (2000). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Journal of Heterocyclic Chemistry, 37(4), 889-896. Available at: [Link]

-

Chemistry Steps. (n.d.). Amines from Alcohols. Retrieved from [Link]

-

Li, Y. (2020). Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

Sources

- 1. 5-Fluoro-4-methoxypyrimidin-2-amine|CAS 1993-74-4 [benchchem.com]

- 2. 5-Fluoro-2-methylpyrimidin-4-amine [myskinrecipes.com]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. echemi.com [echemi.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications - PMC [pmc.ncbi.nlm.nih.gov]

Procedures for coupling 5-Fluoro-4-methoxypyrimidin-2-amine in organic synthesis

Application Note: Strategic Coupling Protocols for 5-Fluoro-4-methoxypyrimidin-2-amine

Introduction & Molecule Analysis

Target Molecule: 5-Fluoro-4-methoxypyrimidin-2-amine Chemical Class: Electron-Deficient Heterocyclic Amine Key Challenges:

-

Poor Nucleophilicity: The amino group at the C2 position is flanked by two ring nitrogen atoms. The lone pair is significantly delocalized into the pyrimidine ring, rendering it a poor nucleophile compared to aniline or even 4-aminopyrimidines.

-

Catalyst Poisoning: The "pyridine-like" ring nitrogens can coordinate to transition metals (Pd, Cu), potentially poisoning catalytic cycles unless bulky ligands are employed.

-

Side Reactivity: The 4-methoxy group is a potential leaving group via Nucleophilic Aromatic Substitution (SNAr) if subjected to strong nucleophiles at high temperatures, or it may undergo demethylation under highly acidic conditions.

This guide details three distinct coupling modalities: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) , Difficult Amide Coupling (Acylation) , and Nucleophilic Aromatic Substitution (SNAr) .

Protocol A: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

Objective: Coupling 5-Fluoro-4-methoxypyrimidin-2-amine with Aryl/Heteroaryl Halides. Rationale: Standard conditions (e.g., Pd(PPh3)4) often fail due to the poor nucleophilicity of the 2-amine. We utilize BrettPhos or Xantphos precatalysts, which are specifically designed to facilitate the reductive elimination step for electron-deficient amines.

Reagents & Materials

-

Amine: 5-Fluoro-4-methoxypyrimidin-2-amine (1.0 equiv)

-

Aryl Halide: Ar-Br or Ar-Cl (1.0 – 1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (0.02 – 0.05 equiv) [Alternative: Pd2(dba)3 (0.02 equiv) + Xantphos (0.04 equiv)]

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology

-

Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Amine, Aryl Halide, and Base.

-

Catalyst Addition: Add the BrettPhos Pd G3 precatalyst.

-

Note: If using Pd2(dba)3/Xantphos, premix the catalyst and ligand in a small amount of solvent for 5 minutes before adding.

-

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.

-

Solvent Addition: Inject anhydrous 1,4-Dioxane via syringe.

-

Concentration: Aim for 0.1 M to 0.2 M relative to the amine.

-

-

Reaction: Heat the block to 100°C for 4–12 hours.

-

Monitoring: Monitor by LC-MS.[1] The 2-amine is often the limiting reagent in conversion.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Visual Workflow: Catalytic Cycle Adaptation

Caption: The catalytic cycle highlights amine coordination as a critical step, requiring bulky, electron-rich ligands (BrettPhos) to prevent catalyst resting states.

Protocol B: "Difficult" Amide Coupling (Acylation)

Objective: Coupling with Carboxylic Acids. Rationale: The pKa of the conjugate acid of 2-aminopyrimidine is roughly 3.5–4.0, making the neutral amine extremely non-nucleophilic. Standard EDC/NHS couplings will fail. We require HATU (high reactivity) or POCl₃ (activation via acid chloride).

Method 1: HATU Activation (Mild)

-

Reagents: Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (anhydrous).

-

Protocol:

-

Dissolve Acid in DMF. Add DIPEA and HATU. Stir for 15 mins to form the activated ester.

-

Add 5-Fluoro-4-methoxypyrimidin-2-amine.

-

Heat to 60°C for 16 hours. (Room temp is usually insufficient).

-

Method 2: Phosphorous Oxychloride (Aggressive)

-

Reagents: Carboxylic Acid (1.0 equiv), Amine (1.0 equiv), POCl₃ (1.5 equiv), Pyridine (solvent).

-

Protocol:

-

Dissolve Acid and Amine in Pyridine at 0°C.

-

Dropwise add POCl₃.

-

Stir at 0°C for 1 hour, then warm to RT.

-

Quench carefully with ice water.

-

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling the amine to an electron-deficient Heteroaryl Chloride (e.g., 2-chloropyridine, 4-chloropyrimidine). Rationale: Since the amine is weak, we must deprotonate it to create the amide anion, which is a potent nucleophile.

Reagents & Materials

-

Nucleophile: 5-Fluoro-4-methoxypyrimidin-2-amine (1.0 equiv)

-

Electrophile: Heteroaryl Chloride (1.1 equiv)

-

Base: LiHMDS (Lithium Hexamethyldisilazide) 1M in THF (2.5 equiv) or NaH (60% dispersion) (2.0 equiv).

-

Solvent: THF (anhydrous)

Step-by-Step Methodology

-

Deprotonation: Dissolve the amine in anhydrous THF under Nitrogen. Cool to 0°C .

-

Base Addition: Add LiHMDS dropwise. The solution may turn yellow/orange (formation of the amidine anion). Stir for 30 minutes at 0°C.

-

Coupling: Add the Heteroaryl Chloride (dissolved in minimal THF) dropwise.

-

Reaction: Allow to warm to Room Temperature. If no reaction after 2 hours, heat to 60°C.

-

Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

Comparative Data & Decision Matrix

| Parameter | Buchwald-Hartwig | Amide Coupling (HATU) | SNAr (LiHMDS) |

| Coupling Partner | Aryl/Heteroaryl Halide | Carboxylic Acid | Electron-Deficient Het-Cl |

| Bond Formed | C(sp2)–N | C(O)–N | C(sp2)–N |

| Key Reagent | BrettPhos / Pd | HATU / DIPEA | LiHMDS (Strong Base) |

| Temp Range | 80°C – 110°C | 50°C – 80°C | 0°C – 60°C |

| Risk Factor | Catalyst Poisoning | Low Conversion | 4-OMe displacement (side rxn) |

Visual Workflow: Method Selection

Caption: Decision matrix for selecting the optimal coupling protocol based on the electrophilic partner.

References

-

Buchwald-Hartwig Coupling of 2-Aminopyrimidines

- Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C

- Source:Molecules (2013), 18(6), 6829-6841.

-

URL:[Link]

- Context: Describes the specific use of Xantphos/Pd systems for 2-aminopyrimidine aryl

-

Amide Coupling of Electron-Deficient Amines

-

General Reactivity of 2-Aminopyrimidines

- Title: 2-Aminopyrimidine: A Versatile Scaffold in Pharmaceutical Chemistry.

- Source:European Journal of Medicinal Chemistry.

-

URL:[Link]

- Context: General overview of pKa and nucleophilicity issues.

Sources

Microwave-assisted synthesis involving 5-Fluoro-4-methoxypyrimidin-2-amine

Application Note: Microwave-Assisted Synthesis & Functionalization of 5-Fluoro-4-methoxypyrimidin-2-amine

Executive Summary & Strategic Importance

In the landscape of modern kinase inhibitor discovery, the pyrimidine pharmacophore remains ubiquitous. However, the specific decoration of this ring—particularly the introduction of fluorine at the C5 position and a methoxy group at C4—creates a unique electronic and steric profile. 5-Fluoro-4-methoxypyrimidin-2-amine (CAS: 21725-58-0) serves as a critical "hinge-binding" mimic. The C5-fluorine atom blocks metabolic oxidation while modulating the pKa of the adjacent amine, enhancing hydrogen bond donor capability.

Traditional thermal synthesis of this core and its subsequent coupling often suffers from prolonged reaction times and competitive side reactions due to the electron-rich nature of the 2-amino group, which deactivates the ring toward Nucleophilic Aromatic Substitution (

This guide details a microwave-assisted workflow that overcomes these energetic barriers. By leveraging dielectric heating, we achieve:

-

Rapid Core Synthesis: Conversion of chloropyrimidine precursors in <20 minutes.

-

Enhanced Coupling Efficiency: Buchwald-Hartwig aminations with aryl halides in high yields without protecting groups.

Chemical Context & Mechanistic Insight

The Fluorine-Methoxy Synergy

The 5-fluoro substituent is not merely a metabolic blocker; it exerts a strong inductive effect (-I), pulling electron density from the C4 and C6 positions.

-

Reactivity Implication: In the precursor (2-amino-4-chloro-5-fluoropyrimidine), the C4-chloride is significantly activated toward nucleophilic attack by methoxide, despite the electron-donating effect of the C2-amine.

-

Microwave Effect: Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier (

) for the

Visualizing the Reaction Pathway

Figure 1: Reaction pathway from precursor to functionalized scaffold. The high-energy Meisenheimer complex is stabilized by the inductive effect of the 5-Fluorine.

Protocol 1: Microwave-Assisted Core Synthesis ( )

Objective: Synthesize 5-Fluoro-4-methoxypyrimidin-2-amine from 2-amino-4-chloro-5-fluoropyrimidine.

Reagents & Equipment

-

Substrate: 2-Amino-4-chloro-5-fluoropyrimidine (1.0 equiv).

-

Nucleophile: Sodium Methoxide (NaOMe), 25% wt in Methanol (3.0 equiv).

-

Solvent: Anhydrous Methanol.

-

Reactor: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) with IR temperature sensor.

-

Vessel: 10 mL or 30 mL pressure-sealed vial with Teflon/silicone septum.

Step-by-Step Procedure

-

Charge: To a 10 mL microwave vial, add 2-amino-4-chloro-5-fluoropyrimidine (147 mg, 1.0 mmol).

-

Solvate: Add Anhydrous Methanol (3.0 mL). Stir to create a suspension.

-

Activate: Dropwise add NaOMe solution (0.69 mL of 25% wt solution, ~3.0 mmol). The reaction is exothermic; seal the vial immediately after addition.

-

Irradiate: Program the microwave reactor:

-

Temp: 120°C

-

Time: 15 minutes

-

Pressure Limit: 15 bar (MeOH generates significant pressure).

-

Stirring: High.

-

-

Work-up:

-

Cool to room temperature (RT).

-

Concentrate in vacuo to remove MeOH.

-

Resuspend residue in Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

-

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (0-5% MeOH in DCM).

Expected Yield: 85–92%

Data Validation:

Protocol 2: Buchwald-Hartwig Cross-Coupling

Objective: Functionalize the exocyclic amine of 5-Fluoro-4-methoxypyrimidin-2-amine with an aryl bromide (e.g., 4-Bromotoluene).

Why Microwave?

The 2-amino group on electron-deficient pyrimidines is poorly nucleophilic. Conventional heating requires 100°C+ for 12-24 hours. Microwave heating accelerates the oxidative addition and reductive elimination steps of the catalytic cycle, reducing time to <45 mins.

Reagents & Equipment

-

Core: 5-Fluoro-4-methoxypyrimidin-2-amine (1.0 equiv).

-

Coupling Partner: Aryl Bromide (1.2 equiv).

-

Catalyst:

(2 mol%) or -

Ligand: Xantphos (4 mol%) – Critical for pyrimidine amines.

-

Base:

(2.0 equiv) – Preferred over NaOtBu to prevent side reactions with the 4-OMe. -

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure

-

Charge: In a glovebox or under Argon stream, add the Core (143 mg, 1.0 mmol), Aryl Bromide (1.2 mmol),

(650 mg, 2.0 mmol), -

Solvate: Add degassed 1,4-Dioxane (4 mL). Cap with a crimp seal.

-

Pre-stir: Stir for 2 minutes at RT to ensure ligand complexation.

-

Irradiate:

-

Temp: 110°C

-

Time: 30 minutes

-

Power: Dynamic (Max 200W).

-

-

Work-up:

-

Filter through a Celite pad (elute with DCM).

-

Concentrate filtrate.

-

Purify via Flash Chromatography (Hexane/EtOAc gradient).

-

Experimental Data & Optimization

The following table summarizes optimization studies performed to maximize yield for the

| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (min) | Yield (%) | Notes |

| 1 | MeOH | NaOMe (1.5) | 65 (Reflux) | 240 | 45% | Incomplete conversion |

| 2 | MeOH | NaOMe (3.0) | 100 (MW) | 10 | 78% | Good purity |

| 3 | MeOH | NaOMe (3.0) | 120 (MW) | 15 | 91% | Optimal |

| 4 | iPrOH | NaOiPr (3.0) | 120 (MW) | 15 | 30% | Steric hindrance |

| 5 | Water | NaOH (3.0) | 120 (MW) | 15 | 10% | Hydrolysis to uracil |

Workflow Diagram

Figure 2: Operational workflow for the microwave-assisted synthesis of the core scaffold.

References

-

Microwave-Assisted Synthesis of Aminopyrimidines: Qureshi, F., et al. (2022).[1] "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives." Saudi Journal of Biological Sciences.

-

Buchwald-Hartwig Coupling Protocols: Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2] Reaction of aryl bromides with primary and secondary amines." Journal of the American Chemical Society.[3]

-

SNAr Reactivity of Pyrimidines: Campodónico, P. R., et al. (2020). "Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions." Royal Society of Chemistry Advances.

-

Properties of 5-Fluoro-4-methoxypyrimidin-2-amine: PubChem Compound Summary for CID 10602498.

Sources

Functionalization of the amino group in 5-Fluoro-4-methoxypyrimidin-2-amine

Application Note: Strategic Functionalization of 5-Fluoro-4-methoxypyrimidin-2-amine

Introduction & Structural Analysis

The target molecule, 5-Fluoro-4-methoxypyrimidin-2-amine , represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., CDK, JAK) and antifungal agents. However, its functionalization presents a specific set of synthetic challenges distinct from standard aniline chemistry.

The "Deactivated Nucleophile" Challenge

To successfully functionalize the exocyclic amine, one must understand the electronic landscape of the pyrimidine ring:

-

Electronic Withdrawal: The 2-amino group is flanked by two endocyclic nitrogen atoms, which inductively withdraw electron density. Furthermore, the 5-fluoro substituent exerts a strong electron-withdrawing effect (

), significantly lowering the pKa of the conjugate acid (estimated pKa < 3.0) and reducing nucleophilicity. -

Ambident Reactivity (The N1 vs. N-exo Trap): A common failure mode in alkylation is regioselectivity.[1] Under basic conditions, the ring nitrogen (N1) is often more nucleophilic than the exocyclic amine. Direct alkylation with alkyl halides frequently results in N1-alkylation (formation of imino-pyrimidines) rather than the desired exocyclic secondary amine.

-

4-Methoxy Lability: While the 4-methoxy group is generally stable, it can undergo demethylation to the 4-oxo derivative (5-fluorocytosine analog) under highly acidic conditions (e.g., BBr

, HI) or nucleophilic aromatic substitution (

Strategic Implication: Standard

Decision Matrix: Selecting the Functionalization Route

Use the following logic flow to determine the optimal protocol for your target derivative.

Figure 1: Strategic decision tree for functionalizing electron-deficient 2-aminopyrimidines.

Detailed Experimental Protocols

Protocol A: Buchwald-Hartwig Arylation (C-N Coupling)

Best for: Attaching aryl or heteroaryl groups.

Rationale: The electron-poor nature of the amine requires a specialized ligand system. BrettPhos or tBuXPhos are superior for primary amines, while Xantphos is a cost-effective alternative for less sterically demanding couplings.

Materials:

-

Substrate: 5-Fluoro-4-methoxypyrimidin-2-amine (1.0 equiv)

-

Aryl Bromide/Chloride (1.1 equiv)

-

Catalyst: Pd

(dba) -

Ligand: BrettPhos (4-6 mol%)

-

Base: Cs

CO -

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

-

Inert Setup: Charge a reaction vial with the amine, aryl halide, base, Pd source, and ligand. Seal with a septum.

-

Degassing: Evacuate and backfill with Argon three times. Note: Oxygen is the primary cause of catalyst death in this system.

-

Solvation: Add anhydrous 1,4-Dioxane via syringe.

-

Reaction: Heat to 90–100°C for 4–12 hours. Monitor by LCMS.[2][3]

-

Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hex/EtOAc).

Expert Tip: If conversion is low, switch the base to K

Protocol B: "Hard" Acylation (Amide Formation)

Best for: Amides, Carbamates, Ureas.

Rationale: Standard coupling agents (EDC, HATU) often fail because the 2-aminopyrimidine is too weak a nucleophile to attack the activated ester. We must deprotonate the amine to form the highly nucleophilic amide anion.

Materials:

-

Substrate (1.0 equiv)

-

Acid Chloride or Chloroformate (1.2 equiv)

-

Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step:

-

Deprotonation: Dissolve the amine in anhydrous THF at 0°C under Argon.

-

Anion Formation: Dropwise add LiHMDS. Stir for 15–30 minutes at 0°C. The solution may turn yellow/orange, indicating anion formation.

-

Addition: Dropwise add the acid chloride (neat or in minimal THF).

-

Warming: Allow to warm to Room Temperature (RT) over 1 hour.

-

Quench: Quench with saturated NH

Cl solution. -

Workup: Extract with EtOAc. Wash with brine.

Troubleshooting: If bis-acylation occurs (imide formation), reduce LiHMDS to 0.95 equiv and use dilute conditions.

Protocol C: Reductive Amination

Best for: Alkyl groups (Methyl, Ethyl, Benzyl).

Rationale: Direct alkylation hits the ring nitrogen. Reductive amination proceeds via the imine, which is less prone to regioselectivity errors, though the formation of the imine is slow due to the deactivated amine. Titanium(IV) isopropoxide is essential to act as a Lewis acid and water scavenger to drive imine formation.

Materials:

-

Substrate (1.0 equiv)

-

Aldehyde (1.2 equiv)[1]

-

Lewis Acid: Ti(OiPr)

(1.5 equiv) -

Reductant: NaBH

or NaBH(OAc) -

Solvent: THF or Methanol

Step-by-Step:

-

Imine Formation: Mix amine, aldehyde, and Ti(OiPr)

in THF. Stir at RT (or 50°C if sluggish) for 6–12 hours under Argon. -

Reduction: Cool to 0°C. Add NaBH

(carefully, gas evolution) or NaBH(OAc) -

Hydrolysis: After reaction completion, add 1N NaOH or Rochelle’s salt solution to quench the Titanium salts (a white precipitate will form).

-

Workup: Filter off the titanium salts. Extract the filtrate with EtOAc.

Comparative Data: Base & Solvent Effects[1]

The following table summarizes optimization data for the functionalization of similar electron-deficient aminopyrimidines.

| Reaction Type | Base | Solvent | Yield (Typical) | Notes |

| Buchwald | Cs | Dioxane | 85-95% | Best functional group tolerance. |

| Buchwald | NaOtBu | Toluene | 60-80% | Faster, but risk of S |

| Acylation | Pyridine | DCM | < 10% | Failed. Amine is too weak. |

| Acylation | LiHMDS | THF | 88-92% | "Hard" conditions required. |

| Acylation | NaH | DMF | 75-85% | Good alternative, but workup is messier. |

References & Further Reading

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Authoritative review on ligand selection for electron-deficient amines.

-

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Comprehensive guide including specific examples of aminopyrimidine couplings.

-

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.

-

Context on why 2-aminopyrimidines are privileged scaffolds in drug discovery.

-

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

-

Foundational mechanisms relevant to Pd-catalysis on heterocycles.

-

Disclaimer: These protocols involve the use of hazardous chemicals (LiHMDS, Palladium catalysts). All experiments should be conducted in a fume hood with appropriate PPE. Verify the specific safety data sheets (SDS) for 5-Fluoro-4-methoxypyrimidin-2-amine before use.

Sources

Common impurities in 5-Fluoro-4-methoxypyrimidin-2-amine production and how to remove them

Welcome to the technical support guide for the synthesis and purification of 5-Fluoro-4-methoxypyrimidin-2-amine (CAS 1993-74-4). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its production. As a key intermediate in medicinal chemistry, particularly for synthesizing targeted pharmaceutical agents, ensuring the high purity of this compound is paramount.[1][2] This guide provides in-depth, field-proven insights into identifying and eliminating common impurities through a practical question-and-answer format and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of 5-Fluoro-4-methoxypyrimidin-2-amine?

The impurity profile of your final product is intrinsically linked to the synthetic route employed. A prevalent pathway involves the sequential substitution of a dichlorinated fluoropyrimidine. Based on this, impurities can be categorized as starting materials, intermediates, over-reaction products, and side-reaction products.

Common Impurities in 5-Fluoro-4-methoxypyrimidin-2-amine Production

| Impurity Name | Chemical Structure | Probable Source |

|---|---|---|

| 2-Amino-4,6-dichloro-5-fluoropyrimidine | Clc1nc(N)nc(Cl)c1F | Unreacted starting material or precursor. |

| 2-Amino-4-chloro-5-fluoropyrimidine | Clc1ncc(F)c(N)n1 | Incomplete methoxylation of a dichlorinated precursor. |

| 4-Chloro-5-fluoro-2-methoxypyrimidine | COc1nc(Cl)ncc1F | Incomplete amination of the key intermediate.[3] |

| 5-Fluoro-2,4-dimethoxypyrimidine | COc1ncc(F)c(OC)n1 | Over-reaction with sodium methoxide. |

| 2-Amino-5-fluoro-4-hydroxypyrimidine | O=c1[nH]c(N)nc(F)c1 | Hydrolysis of the 4-chloro or 4-methoxy group. |

| Positional Isomer (e.g., 2-Amino-6-methoxy-4-chloro-5-fluoropyrimidine) | COc1nc(Cl)c(F)cn1 | Non-selective methoxylation of 2-amino-4,6-dichloro-5-fluoropyrimidine. |

This list is not exhaustive but covers the most frequently observed process-related impurities. The specific impurities and their levels will depend on reaction conditions such as temperature, stoichiometry, and reaction time.

Q2: My HPLC shows an unexpected peak. How can I identify the impurity?

A multi-step analytical approach is crucial for definitive impurity identification.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for quantifying purity and detecting impurities.[3][4] Develop a gradient method to ensure the separation of closely eluting species. Spiking your sample with known potential impurities (starting materials, intermediates) is a straightforward way to confirm their presence.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for this task. LC-MS provides the retention time from the HPLC and the mass-to-charge ratio (m/z) of the impurity. This allows you to determine the molecular weight of the unknown peak, which can often be matched to one of the potential structures listed in the table above.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity is present at a significant level (>1-2%), ¹H, ¹⁹F, and ¹³C NMR can provide structural confirmation. ¹⁹F NMR is particularly useful for identifying fluorine-containing by-products.[4][6]

-

Reference Standards: Comparing the retention time and mass spectrum of your impurity against a certified reference standard provides the highest level of confidence in its identity.[2][5]

Troubleshooting Guide: Common Issues and Solutions

| Symptom / Observation | Potential Cause (Impurity) | Recommended Action / Troubleshooting Steps |

| Low Assay by HPLC; Significant Peak at Earlier Retention Time | 2-Amino-5-fluoro-4-hydroxypyrimidine (more polar) | The methoxy or chloro group has likely hydrolyzed. Ensure anhydrous conditions and use a non-aqueous workup. To remove, consider recrystallization from a moderately polar solvent where the hydroxy impurity may be less soluble. |

| Persistent Peak with MW ~166/168 Da in LC-MS | 2-Amino-4-chloro-5-fluoropyrimidine | Incomplete methoxylation. Increase the equivalents of sodium methoxide, extend the reaction time, or slightly increase the temperature. This impurity can be challenging to remove via recrystallization; silica gel chromatography is recommended. |

| Peak with MW ~162 Da in LC-MS | 4-Chloro-5-fluoro-2-methoxypyrimidine | Incomplete amination. Ensure a sufficient excess of ammonia is used and that the reaction temperature and pressure are maintained.[3] This impurity is less polar than the product and can be removed by a carefully chosen recrystallization solvent or chromatography. |

| Peak with MW ~158 Da in LC-MS | 5-Fluoro-2,4-dimethoxypyrimidine | Over-reaction with methoxide, especially if starting from a dichlorinated precursor. Use stoichiometric amounts of sodium methoxide and maintain strict temperature control. Removal is best achieved with column chromatography. |

Visualizing Impurity Formation

The following diagram illustrates a common synthetic pathway for 5-Fluoro-4-methoxypyrimidin-2-amine, highlighting the stages where key impurities can arise.

Caption: Impurity formation pathway from a dichlorinated precursor.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This is the most effective method for removing impurities with significantly different solubility profiles from the final product.

-

Solvent Screening: Test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, water) at room temperature and at reflux. An ideal solvent will dissolve the product sparingly at room temperature but completely at higher temperatures.

-

Dissolution: In a flask equipped with a reflux condenser, add the crude 5-Fluoro-4-methoxypyrimidin-2-amine. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30-60 minutes.

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent. Dry the purified product under vacuum.

-

Purity Check: Analyze the dried crystals by HPLC to confirm the removal of impurities.[3][4]

Protocol 2: Purification by Silica Gel Column Chromatography

This method is essential for separating impurities with similar polarities to the product, such as positional isomers or over-reaction products.

-

Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good system will show clear separation between the product spot (Rf ≈ 0.3-0.4) and the impurity spots. Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.

-

Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent and carefully pack the column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.

-

Elution: Begin eluting with the low-polarity solvent mixture, gradually increasing the polarity. Collect fractions and monitor them by TLC.

-

Fraction Pooling and Evaporation: Combine the pure fractions (those containing only the desired product) and remove the solvent under reduced pressure.

-

Purity Confirmation: Confirm the purity of the final product using HPLC and/or NMR.

Workflow for Impurity Identification and Removal

Caption: A logical workflow for product analysis and purification.

References

-

Kiere, S., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. Available from: [Link]

-

Daoge Biopharma Co.,Ltd. 5-Fluoro-2-methoxypyrimidin-4-amine. Available from: [Link]

-

Rao, S. V., et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Available from: [Link]

-

Kiere, S., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Institutes of Health. Available from: [Link]

-

Veeprho. 5-Fluoro-2-methoxypyrimidin-4-amine | CAS 1993-63-1. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Available from: [Link]

-

ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]

-